Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide
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Overview
Description
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) is a chemical compound with the formula C44H38Br2P2. It is a type of phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method involves the reaction of triphenylphosphine with 2,5-dimethyl-p-phenylene dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Catalysis: The compound acts as a ligand in transition metal catalysis, facilitating various chemical transformations.
Biological Studies: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and catalysis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals. This makes it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
102305-51-1 |
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Molecular Formula |
C44H38Br2P2 |
Molecular Weight |
788.5 g/mol |
IUPAC Name |
(2,5-dimethyl-4-triphenylphosphaniumylphenyl)-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C44H38P2.2BrH/c1-35-33-44(46(40-27-15-6-16-28-40,41-29-17-7-18-30-41)42-31-19-8-20-32-42)36(2)34-43(35)45(37-21-9-3-10-22-37,38-23-11-4-12-24-38)39-25-13-5-14-26-39;;/h3-34H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
LLJCEGZRRUEVMT-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Origin of Product |
United States |
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